molecular formula C10H11BrClNO2 B4702613 5-bromo-2-chloro-N-(2-methoxyethyl)benzamide

5-bromo-2-chloro-N-(2-methoxyethyl)benzamide

Cat. No. B4702613
M. Wt: 292.55 g/mol
InChI Key: BLNFSPGBQRZMJC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-methoxyethyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BMEB and has a chemical formula of C10H11BrClNO2.

Mechanism of Action

The exact mechanism of action of BMEB is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BMEB has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular signaling pathways, which can ultimately affect various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMEB in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations of using BMEB is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving BMEB. One potential direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of BMEB and its effects on various physiological processes.

Scientific Research Applications

BMEB has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BMEB is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

5-bromo-2-chloro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-15-5-4-13-10(14)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNFSPGBQRZMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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